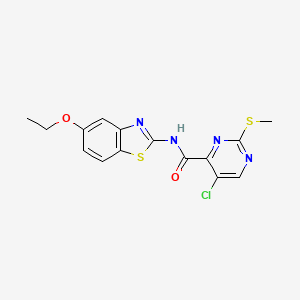

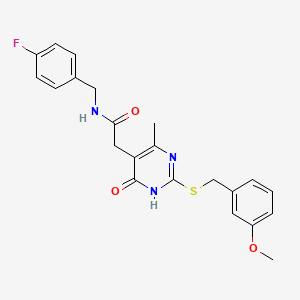

![molecular formula C22H26FN3O3 B2543690 N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-(4-(4-氟苯基)哌嗪-1-基)乙基)丙酰胺 CAS No. 896362-75-7](/img/structure/B2543690.png)

N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-(4-(4-氟苯基)哌嗪-1-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

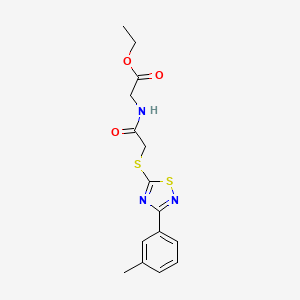

The compound "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to interact with various biological targets. Piperazine derivatives are known for their potential therapeutic applications, including antiallergic and anti-acetylcholinesterase activities, as well as their affinity for certain receptors such as dopamine D(4) receptors.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core to enhance biological activity and selectivity. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides showed that these compounds could be evaluated for antiallergy activity, with some derivatives displaying significant activity in the passive foot anaphylaxis (PFA) assay . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that the introduction of bulky moieties and substituents at the nitrogen atom of the benzamide can dramatically enhance anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their affinity and selectivity towards biological targets. For example, a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicated that modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring can affect the compound's affinity for dopamine D(4) receptors . This suggests that the molecular structure of "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide" would also be critical in determining its biological activity and receptor selectivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperazine derivatives are essential for achieving the desired biological activities. The studies show that the reactivity of the piperazine nitrogen atoms and the amide bond are key sites for chemical modifications. For instance, the introduction of a benzylsulfonyl group to the benzamide nitrogen atom resulted in a compound with potent anti-acetylcholinesterase activity . Similarly, the chemical reactions that modify the amide bond or the intermediate alkyl chain in the piperazine derivatives can lead to changes in receptor affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and the nature of the substituents attached to the piperazine core. The studies do not provide explicit data on the physical and chemical properties of the specific compound , but they do suggest that the introduction of different substituents can significantly alter these properties, thereby affecting the compound's biological activity and potential as a therapeutic agent .

科学研究应用

阿尔茨海默病研究

相关化合物的一个应用是阿尔茨海默病的成像和研究。例如,一项研究利用了正电子发射断层扫描 (PET) 的氟化衍生物来量化阿尔茨海默病患者大脑中的血清素 1A (5-HT1A) 受体密度。该研究突出了患者与对照组相比 5-HT1A 受体密度显着降低,将这些降低与临床症状相关联,并提供了对阿尔茨海默病神经生物学变化的见解 (Kepe 等,2006)。

多巴胺受体配体

另一项研究集中在 N-[4-(4-芳基哌嗪-1-基)丁基]芳基羧酰胺的构效关系上,发现某些衍生物对多巴胺 D3 受体表现出中等亲和力。该研究有助于理解多巴胺受体配体及其潜在的治疗应用,提出了开发选择性 D3 受体亲和力化合物的框架 (Leopoldo 等,2002)。

抗菌剂

具有类似结构的化合物已被探索其抗菌特性。一项研究合成了 6-氟-1,4-二氢-4-氧代-喹啉-3-羧酸的衍生物,显示出显着的体外抗菌活性。该研究表明此类化合物在开发新的抗菌剂方面具有潜力 (Rameshkumar 等,2003)。

血清素受体拮抗剂

开发用于 PET 成像的氟-18 标记的 5-HT1A 拮抗剂突出了另一项科学应用。这些衍生物已被合成和评估,显示出对 5-HT1A 受体进行体内定量的希望。此类研究有助于理解血清素受体动力学,并可能有助于诊断和监测精神疾病 (Lang 等,1999)。

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-2-22(27)24-14-19(16-3-8-20-21(13-16)29-15-28-20)26-11-9-25(10-12-26)18-6-4-17(23)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHNWXNEQVUQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)

![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

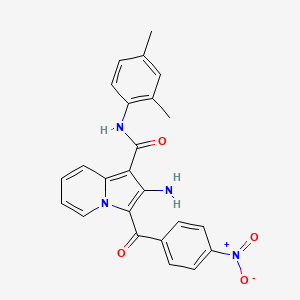

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)

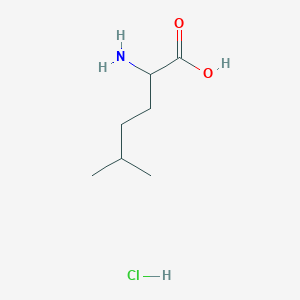

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

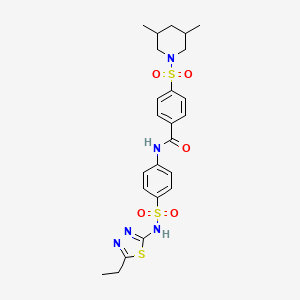

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)